
(S)-fluoxetine(1+)
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Overview
Description
(S)-fluoxetine(1+) is an organic cation resulting from the protonation of the amino group of (S)-fluoxetine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-fluoxetine. It is an enantiomer of a (R)-fluoxetine(1+).
Scientific Research Applications
Psychiatric Applications
Major Depressive Disorder and Anxiety Disorders
Fluoxetine is FDA-approved for treating major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and bulimia nervosa. Clinical studies have demonstrated its efficacy in alleviating depressive symptoms from the first week of therapy, with a favorable safety profile compared to older antidepressants such as tricyclic antidepressants (TCAs) .
Table 1: FDA-Approved Indications for Fluoxetine
Disorder | Age Approval |
---|---|
Major Depressive Disorder | 8 years and older |
Obsessive-Compulsive Disorder | 7 years and older |
Panic Disorder | Any age |
Bulimia Nervosa | Any age |
Bipolar I Disorder (adjunct to olanzapine) | 10 years and older |
Treatment-Resistant Depression | Any age |
Cognitive Enhancement
Fluoxetine has been shown to promote synaptic plasticity, which may enhance cognitive functions. In animal models of Alzheimer's disease, fluoxetine treatment increased dendritic spine density and levels of synaptic proteins, indicating potential benefits in neurodegenerative conditions .
Oncological Applications
Recent studies have explored the antitumor effects of fluoxetine on glioblastoma cells. Research indicates that fluoxetine can induce apoptosis in glioma cells by increasing intracellular calcium levels through its interaction with AMPA receptors . This mechanism suggests that fluoxetine may serve as an adjunctive treatment for glioblastoma, enhancing the efficacy of conventional therapies like temozolomide.
Case Study: Glioblastoma Treatment
In a study involving Nu/Nu mice with glioblastoma, fluoxetine demonstrated significant tumor suppression comparable to that achieved with standard chemotherapeutic agents. The findings suggest that fluoxetine's ability to evoke calcium influx may selectively target glioma cells while sparing normal cells .
Neuroprotective Effects
Neurodegenerative Diseases
Fluoxetine's neuroprotective properties have been investigated in models of neurodegenerative diseases. It has been shown to enhance synaptic stability and promote recovery following brain injuries by increasing dendritic spine density and synaptic protein levels . These effects may be beneficial in conditions such as traumatic brain injury and Alzheimer's disease.
Off-Label Uses
Fluoxetine is also utilized off-label for various conditions, including:
Properties
Molecular Formula |
C17H19F3NO+ |
---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1 |
InChI Key |
RTHCYVBBDHJXIQ-INIZCTEOSA-O |
SMILES |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Isomeric SMILES |
C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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